Bienvenue dans la boutique en ligne BenchChem!

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide

Melanocortin receptor Regioisomer selectivity Structure-activity relationship

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide (CAS 1435995-82-6, molecular formula C₁₇H₁₉N₅O, molecular weight 309.4 g/mol) is a synthetic small-molecule beta-alaninamide derivative incorporating a 4,6-dimethylpyrimidin-2-yl group linked via a beta-alanine spacer to a 1H-indol-4-yl moiety. The compound is catalogued by multiple chemical suppliers and has been referenced in patent literature as a spleen tyrosine kinase (SYK) inhibitor scaffold (JP2013514370A) , as well as appearing in melanocortin receptor (MCR) ligand patent families (WO 0190140 A1) through structurally related congeners.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
Cat. No. B14935754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCC(=O)NC2=CC=CC3=C2C=CN3)C
InChIInChI=1S/C17H19N5O/c1-11-10-12(2)21-17(20-11)19-9-7-16(23)22-15-5-3-4-14-13(15)6-8-18-14/h3-6,8,10,18H,7,9H2,1-2H3,(H,22,23)(H,19,20,21)
InChIKeyAJKMVHOBUCVNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-(4,6-Dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide (CAS 1435995-82-6): Procurement-Relevant Chemical Identity and Baseline Characteristics


N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide (CAS 1435995-82-6, molecular formula C₁₇H₁₉N₅O, molecular weight 309.4 g/mol) is a synthetic small-molecule beta-alaninamide derivative incorporating a 4,6-dimethylpyrimidin-2-yl group linked via a beta-alanine spacer to a 1H-indol-4-yl moiety . The compound is catalogued by multiple chemical suppliers and has been referenced in patent literature as a spleen tyrosine kinase (SYK) inhibitor scaffold (JP2013514370A) [1], as well as appearing in melanocortin receptor (MCR) ligand patent families (WO 0190140 A1) through structurally related congeners [2]. Despite these annotations, publicly available quantitative pharmacological data directly attributable to this specific compound remain extremely limited, and no peer-reviewed primary research article featuring this exact molecule was identified in the current search.

Why In-Class Substitution of N3-(4,6-Dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide Carries Unquantified Risk


This compound occupies a specific intersection of two pharmacologically relevant chemotypes—4,6-dimethylpyrimidin-2-yl amines and indol-4-yl amides—that is not duplicated by common in-class alternatives such as N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide (CAS 664371-35-1) or N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine (CAS 477890-20-3) . The beta-alaninamide linker introduces distinct conformational flexibility and hydrogen-bonding capacity compared to the more rigid indoline-carboximidamide or ethylamine-linked analogs. Critically, the absence of publicly disclosed head-to-head pharmacological data for this compound means that any assumption of functional equivalence with structurally related molecules is unsupported. Procurement decisions for research use must therefore be governed by the specific structural features of this scaffold—particularly the 4-substituted (rather than 3-substituted) indole attachment and the beta-alanine spacer—rather than by inferred class-level properties, as even minor regioisomeric changes at the indole position can produce divergent receptor subtype selectivity profiles in melanocortin and kinase target families [1].

Quantitative Differentiation Evidence: N3-(4,6-Dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide vs. Closest Structural Analogs


Unique 4-Indolyl Regioisomer Topology Within the Dimethylpyrimidine-Indole Chemotype

Among commercially catalogued dimethylpyrimidine-indole conjugates, the target compound is distinguished by its indol-4-yl substitution pattern. The closest structural analogs bear the indole attachment at the 3-position (e.g., CAS 477890-20-3, N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine) or utilize an indoline scaffold with a saturated 2–3 bond . In melanocortin receptor pharmacology, the positional orientation of the indole pharmacophore relative to the pyrimidine core is a known determinant of MC3R/MC4R/MC5R subtype selectivity, with indole-4-yl arrangements producing distinct proteochemometric interaction patterns compared to indole-3-yl or naphthyl replacements [1]. No direct comparative assay data exist for this specific compound against its 3-indolyl or indolinyl analogs.

Melanocortin receptor Regioisomer selectivity Structure-activity relationship

Beta-Alaninamide Linker Provides Conformational Distinction from Direct Amine-Linked Analogs

The target compound incorporates a beta-alaninamide (3-aminopropionamide) linker between the pyrimidine and indole moieties, in contrast to the direct amine linkage found in most catalogued dimethylpyrimidine-indole analogs (e.g., CAS 477890-20-3, which uses a simple ethylamine spacer) . This linker introduces an additional amide bond capable of acting as a hydrogen-bond donor/acceptor and extends the inter-ring distance by approximately two carbon-carbon bond lengths compared to a direct NH linker. In the broader melanocortin ligand field, the presence of a flexible beta-alanine-derived spacer has been associated with altered functional activity profiles (agonist vs. antagonist) at MC4R compared to rigidified or directly linked analogs [1]. No quantitative comparison data specific to this compound are available.

Beta-alanine spacer Conformational flexibility Linker pharmacology

Patent-Annotated Dual-Target Potential (SYK Kinase and Melanocortin Receptor) Not Shared by Closest Analogs

Patent literature associates the aminopyrimidine-indole scaffold class containing this compound with spleen tyrosine kinase (SYK) inhibition (JP2013514370A) [1], while structurally related peptidomimetic indole-pyrimidine compounds are claimed as melanocortin receptor ligands (WO 0190140 A1) [2]. The specific 4,6-dimethylpyrimidin-2-yl-N-indol-4-yl-beta-alaninamide architecture appears in patent exemplification tables within the SYK inhibitor filings. In contrast, the closest catalogued analogs (CAS 477890-20-3 and CAS 664371-35-1) are not explicitly claimed in either patent family, suggesting divergent intellectual property positions and potentially distinct target engagement profiles. No quantitative IC₅₀, EC₅₀, or Kᵢ values from these patents could be unambiguously assigned to the target compound itself rather than to structurally related exemplified compounds.

Spleen tyrosine kinase Melanocortin receptor Polypharmacology

Procurement-Relevant Application Scenarios for N3-(4,6-Dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide


Melanocortin Receptor Subtype Selectivity Profiling Using a 4-Indolyl Chemotype Probe

Investigators conducting melanocortin receptor (MC1R–MC5R) SAR studies may deploy this compound as a 4-indolyl regioisomeric probe to systematically compare subtype activation or antagonism profiles against the more thoroughly characterized 3-indolyl series. The beta-alaninamide linker provides an additional variable for understanding how spacer length and hydrogen-bonding capacity modulate functional activity at MC4R versus MC3R/MC5R. As noted in Section 3, the 4-indolyl orientation is underrepresented in published MC4R ligand datasets [1], and proteochemometric analyses indicate that indole positional isomerism meaningfully impacts receptor subtype discrimination [2]. Procurement is warranted when the experimental goal is to fill this specific SAR gap rather than to obtain a compound with pre-validated potency.

Spleen Tyrosine Kinase (SYK) Inhibitor Scaffold Expansion and Linker SAR Exploration

For medicinal chemistry programs targeting SYK for allergic, autoimmune, or hematological indications, this compound offers a distinct chemotype within the aminopyrimidine-indole patent space (JP2013514370A) [3]. The beta-alaninamide linker distinguishes it from the direct amine-linked analogs that dominate the exemplified compound tables in SYK patent filings, providing an opportunity to probe whether linker extension and additional H-bond functionality translate into altered kinase selectivity profiles or physicochemical properties. This application scenario is most relevant for early-stage hit expansion where scaffold diversity, rather than pre-established potency, is the primary selection criterion.

Chemogenomic Library Diversification with Underexplored Indole-Pyrimidine Topology

Organizations constructing diversity-oriented screening libraries for phenotypic or target-based high-throughput screening may select this compound to represent an underexplored quadrant of the dimethylpyrimidine-indole chemical space. Compared to the commonly stockpiled 3-indolyl-ethylamine analogs (e.g., CAS 477890-20-3), the 4-indolyl-beta-alaninamide architecture provides differentiated three-dimensional pharmacophore geometry, as evidenced by the extended linker length and altered hydrogen-bonding topology documented in Section 3. The compound's annotation across two distinct patent families (SYK and MCR) further supports its utility as a multi-purpose screening probe with potential for serendipitous target identification.

Freedom-to-Operate and Patent Landscape Analysis for Dimethylpyrimidine-Indole Therapeutics

For intellectual property due diligence, this compound serves as a useful reference structure at the intersection of melanocortin receptor ligand patents (WO 0190140 A1) [4] and SYK inhibitor patents (JP2013514370A) [3]. Its specific combination of 4-indolyl attachment and beta-alaninamide linkage may help define the boundaries of existing Markush claims, and procurement of the physical sample may be necessary for confirmatory synthesis and testing as part of a comprehensive FTO assessment. This scenario is exclusively relevant to legal and regulatory teams supporting pharmaceutical development programs in the MC4R or SYK target spaces.

Quote Request

Request a Quote for N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.